Methyl 3-bromo-cinnamate
Overview
Description
“Methyl 3-bromo-cinnamate” is a chemical compound with the molecular formula C10H9BrO2 . It is also known by other names such as “(2E)-3-(3-Bromophényl)acrylate de méthyle” in French, “2-Propenoic acid, 3-(3-bromophenyl)-, methyl ester, (2E)-” as per ACD/Index Name, and “Methyl (2E)-3-(3-bromophenyl)acrylate” as per ACD/IUPAC Name .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a novel strategy for the palladium-catalyzed selective meta-C–H activation of α-substituted cinnamates has been described . This process involves the use of various alkenes and a nitrile as a directing group . The synthesis of biobased functional materials using photoactive cinnamate derivatives has also been explored .Molecular Structure Analysis
“this compound” has an average mass of 241.081 Da and a monoisotopic mass of 239.978592 Da . More details about its structure and properties can be found on databases like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving “this compound” are quite complex. For instance, it has been used in the palladium-catalyzed selective meta-C–H activation of α-substituted cinnamates . This reaction involves the use of naphthoquinone, benzoquinones, maleimides, and sulfolene as coupling partners .Safety and Hazards
Future Directions
The future directions in the research and development of “Methyl 3-bromo-cinnamate” and its derivatives could involve the development of new biobased polymers with high performance and high functionality . The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBINNSHRSTZQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288390 | |
Record name | Methyl 3-(3-bromophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-77-9 | |
Record name | Methyl 3-(3-bromophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3650-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(3-bromophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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